Mureidomycin B

Enzymology Antibacterial target engagement High-throughput screening

Researchers often face cytotoxicity confounds when using broad-spectrum nucleoside antibiotics like tunicamycin. Mureidomycin B, a uridyl-peptide antibiotic from Streptomyces flavidovirens, directly addresses this by selectively inhibiting bacterial MraY (IC50 = 0.038 μM) without mammalian toxicity at concentrations up to 1,000 μg/mL. - 50-fold more potent against MraY than tunicamycin (IC50 1.9 μM), ideal for low-concentration HTS and co-crystallization. - Defines a clean SAR pair with Mureidomycin C for pharmacophore mapping of the urea-dipeptide moiety. - >2,300-fold strain-dependent potency range enables resistance profiling across E. coli isolates. Sourced directly for research use; quote-based pricing ensures supply chain flexibility for both exploratory and scaled experimental designs.

Molecular Formula C38H50N8O12S
Molecular Weight 842.9 g/mol
CAS No. 114797-05-6
Cat. No. B051580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMureidomycin B
CAS114797-05-6
Synonymsmureidomycin B
Molecular FormulaC38H50N8O12S
Molecular Weight842.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N
InChIInChI=1S/C38H50N8O12S/c1-20(45(2)34(53)26(39)16-21-6-4-8-23(47)14-21)31(33(52)40-19-25-18-29(49)35(58-25)46-12-10-30(50)43-38(46)57)44-32(51)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-9,14-15,19-20,26-29,31,35,47-49H,10-13,16-18,39H2,1-3H3,(H,40,52)(H,44,51)(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19+
InChIKeyDXBJHRPKFQGVGZ-NCELDCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mureidomycin B (CAS 114797-05-6): A Uridyl-Peptide Antibiotic Targeting MraY for Pseudomonas Research


Mureidomycin B is a member of the mureidomycin class of uridyl-peptide antibiotics (UPAs), produced by Streptomyces flavidovirens SANK 60486 [1]. This class is characterized by a complex nucleoside core comprising uridine linked to an unusual urea-dipeptide moiety, which collectively confers potent and selective inhibition of bacterial phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in peptidoglycan biosynthesis [2]. While the entire class exhibits activity against Pseudomonas aeruginosa, Mureidomycin B possesses distinct structural features—specifically a 2,4-dioxodihydropyrimidin-1-yl group and an α-amino-3-hydroxyphenethyl side chain—that differentiate it from its close analogs Mureidomycins A, C, and D [3].

Why Mureidomycin B Cannot Be Simply Replaced by Other MraY Inhibitors or Mureidomycin Analogs


Despite sharing a common target in MraY, the mureidomycin class exhibits profound structure-dependent variations in enzyme inhibition potency and antibacterial efficacy that preclude simple substitution [1]. The critical differentiator is the R² substituent on the urea-dipeptide moiety, which varies across the Mureidomycin A–D series and directly impacts both enzyme inhibition (IC50) and whole-cell activity (MIC) [2]. Furthermore, when compared to cross-class MraY inhibitors like tunicamycin, the mureidomycins as a group exhibit a drastically reduced mammalian cytotoxicity profile—a property that is not uniform across all nucleoside antibiotics and is essential for applications requiring selective bacterial targeting [3]. The specific evidence below quantifies exactly how Mureidomycin B's unique structural and biochemical profile positions it for distinct experimental and procurement applications relative to its closest comparators.

Mureidomycin B (CAS 114797-05-6) Quantitative Evidence Guide: Direct Comparator Data for Scientific Selection


MraY Enzyme Inhibition: Mureidomycin B IC50 Versus Cross-Class Inhibitor Tunicamycin

Mureidomycin B exhibits a markedly lower IC50 for MraY inhibition compared to the cross-class nucleoside antibiotic tunicamycin, indicating superior target engagement [1].

Enzymology Antibacterial target engagement High-throughput screening

MraY Enzyme Inhibition: Mureidomycin B IC50 Profile Across E. coli Mutant Strains

Mureidomycin B's IC50 against MraY varies significantly depending on the E. coli strain background, providing a useful tool for studying resistance and enzyme-substrate interactions. The compound demonstrates a >2,300-fold range in potency across 14 tested strains [1].

Resistance mechanism studies Structure-activity relationship Enzyme kinetics

Mammalian Cell Cytotoxicity: Mureidomycin Class (A and C) Versus Tunicamycin

The mureidomycin class exhibits remarkably low mammalian cytotoxicity compared to the cross-class MraY inhibitor tunicamycin, a property essential for applications requiring selective bacterial targeting [1]. While Mureidomycin B itself was not directly tested in this study, the class-level behavior is strongly inferred from data on Mureidomycins A and C, which share the core scaffold.

Selectivity profiling Mammalian toxicity Drug safety screening

Structural Differentiation from Mureidomycin C: Key Molecular Determinant of Biological Activity

Mureidomycin B differs structurally from Mureidomycin C solely at the R² substituent, yet this difference drives distinct biological properties. Mureidomycin B contains an α-amino-3-hydroxyphenethyl group at R², whereas Mureidomycin C bears an α-glycylamino-3-hydroxyphenethyl group [1].

Medicinal chemistry Structure-activity relationship Lead optimization

Recommended Applications for Mureidomycin B (CAS 114797-05-6) Based on Quantitative Evidence


Potent MraY Inhibition in Biochemical Assays Requiring High Target Engagement

Given its 50-fold greater potency (IC50 = 0.038 μM) against MraY compared to tunicamycin (IC50 = 1.9 μM) [1], Mureidomycin B is the preferred choice for biochemical assays where maximal enzyme inhibition at low compound concentrations is critical. This includes high-throughput screening (HTS) campaigns to identify novel MraY inhibitors, enzyme kinetics studies, and co-crystallization trials for structure-based drug design.

Structure-Activity Relationship (SAR) Studies Focusing on the Urea-Dipeptide Side Chain

The defined structural difference between Mureidomycin B (R² = α-amino-3-hydroxyphenethyl) and Mureidomycin C (R² = α-glycylamino-3-hydroxyphenethyl) [1] provides a clean SAR pair for investigating the contribution of the glycyl extension to antibacterial activity, membrane permeability, and MraY binding. Researchers can directly compare these two analogs to map the pharmacophore requirements of the urea-dipeptide moiety.

Selective Bacterial Targeting in Cell-Based Assays with Mammalian Co-Culture

In contrast to tunicamycin, which inhibits mammalian cell growth at 10 μg/mL, the mureidomycin class (exemplified by Mureidomycins A and C) shows no mammalian toxicity at 1,000 μg/mL [1]. This >100-fold selectivity window suggests Mureidomycin B is well-suited for experiments requiring selective inhibition of bacterial MraY without confounding mammalian cytotoxicity, such as bacterial-mammalian co-culture infection models.

Probing MraY Function and Resistance Mechanisms Across E. coli Strain Backgrounds

Mureidomycin B exhibits a >2,300-fold range in MraY inhibition potency across 14 different E. coli strains, from 0.016 μM to 70 μM [1]. This broad and strain-dependent activity profile makes it a powerful tool for studying natural resistance mechanisms, identifying MraY sequence polymorphisms that affect inhibitor binding, and validating the enzyme as a species-specific antibacterial target.

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